molecular formula C14H17NO2 B025100 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile CAS No. 918344-20-4

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

Cat. No.: B025100
CAS No.: 918344-20-4
M. Wt: 231.29 g/mol
InChI Key: HVHRRFPUUJSPLA-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is an organic compound that features both cyclohexyl and phenyl groups, along with hydroxyl and nitrile functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Introduction of the hydroxyl group: Hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents, can introduce hydroxyl groups into the cyclohexyl and phenyl rings.

    Formation of the nitrile group: This can be done through the reaction of a suitable precursor with cyanide ions under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar steps but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Cyclohexanone, 4-hydroxybenzaldehyde.

    Reduction: Cyclohexylamine, 4-hydroxyphenylamine.

    Substitution: Cyclohexyl ethers, 4-hydroxyphenyl esters.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of polymers or other materials.

Mechanism of Action

The mechanism of action for compounds like 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile often involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which can participate in a variety of chemical reactions and biological interactions.

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHRRFPUUJSPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575578
Record name (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918344-20-4
Record name (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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